Prednisolone_Tebutate
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Overview
Description
Prednisolone tebutate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. The compound is known chemically as prednisolone 21-tert-butylacetate and has the molecular formula C27H38O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone tebutate involves the esterification of prednisolone with tert-butylacetic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of prednisolone tebutate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Prednisolone tebutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form prednisolone derivatives with different functional groups.
Reduction: Reduction reactions can convert prednisolone tebutate to its corresponding alcohols.
Substitution: The ester group in prednisolone tebutate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various prednisolone derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Prednisolone tebutate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in the development of new corticosteroid formulations for the treatment of inflammatory and autoimmune diseases.
Industry: Applied in the production of pharmaceutical formulations and as a quality control standard in the pharmaceutical industry .
Mechanism of Action
Prednisolone tebutate exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of inflammatory responses and modulation of immune function. The compound decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Triamcinolone: A corticosteroid used for its potent anti-inflammatory effects.
Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity
Uniqueness
Prednisolone tebutate is unique due to its specific esterification, which enhances its pharmacokinetic properties, allowing for prolonged action and improved bioavailability compared to other corticosteroids .
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMXXHTVHHLNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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